2,3-Dihydrofuro[3,2-b]pyridin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
2,3-dihydrofuro[3,2-b]pyridin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.2ClH/c8-5-4-10-6-2-1-3-9-7(5)6;;/h1-3,5H,4,8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIGYMPTCCKCKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC=N2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.07 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Sequence
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Cyclization :
-
Deprotection :
-
Salt Formation :
Key Optimization Parameters
Inverse-Electron-Demand Diels-Alder (IEDDA) Strategy
This approach leverages intramolecular [4+2] cycloaddition for constructing the fused ring system.
Reaction Overview
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Substrates : Functionalized 1,2,4-triazines and alkynes.
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Cyclization :
-
Functionalization :
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Reactions : Suzuki, Stille, or Sonogashira couplings to introduce substituents at the 4-position.
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Advantages and Limitations
Reductive Amination and Alkylation
A palladium-catalyzed route for introducing the amine group and forming the dihydrochloride salt.
Stepwise Synthesis
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Cyclization :
-
Amination :
-
Salt Formation :
Critical Parameters
| Step | Optimal Conditions | Yield/Purity Enhancement |
|---|---|---|
| Hydrogenation | Rh/C, 100 bar H₂, 50°C | Achieves >90% conversion |
| Acid Exchange | HCl in isopropyl alcohol/water | Upgrades enantiopurity |
Comparative Analysis of Preparation Methods
| Method | Key Reactions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Castro-Stephens | CuI coupling, TFA deprotection, HCl salt | ~24 | >95 | Moderate |
| IEDDA | Microwave-assisted cycloaddition | 60–80 | >90 | Low |
| Reductive Amination | Rh-catalyzed hydrogenation, HCl salt | >90 | >98 (ee) | High |
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrofuro[3,2-b]pyridin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2,3-Dihydrofuro[3,2-b]pyridin-3-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2,3-Dihydrofuro[3,2-b]pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The following compounds share fused heterocyclic frameworks but differ in ring systems, substituents, and saturation:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analysis.
Key Observations:
Ring Fusion and Saturation :
- The target compound’s [3,2-b] fusion differs from the [2,3-b] isomer in , altering ring geometry and electronic properties.
- Dihydrobenzofuran () lacks the pyridine ring, reducing aromaticity compared to furopyridines.
Substituent Effects :
- Electron-withdrawing groups (e.g., CF₃ in ) increase lipophilicity and metabolic stability.
- Halogen substituents (Cl, F) in and enhance binding affinity in receptor-targeted applications.
Salt Forms: Dihydrochloride salts (target) may offer higher solubility than monohydrochlorides (), though specific data are lacking.
Table 2: Inferred Properties Based on Structural Analogues
Notes:
- The dihydrobenzofuran in may exhibit faster clearance due to reduced aromatic conjugation .
Biological Activity
2,3-Dihydrofuro[3,2-b]pyridin-3-amine dihydrochloride is a compound that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C7H10Cl2N2O
- Molecular Weight : 202.07 g/mol
- IUPAC Name : 2,3-Dihydrofuro[3,2-b]pyridin-3-amine dihydrochloride
The biological activity of 2,3-dihydrofuro[3,2-b]pyridin-3-amine dihydrochloride is primarily attributed to its ability to interact with specific biological macromolecules. It is believed to modulate enzyme activity and receptor binding through the following mechanisms:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites or allosteric sites, thereby altering their function.
- Protein-Ligand Interactions : Its structure allows for stable complex formation with proteins, which is critical for understanding its therapeutic potential.
Antiviral Activity
Recent studies have highlighted the antiviral potential of 2,3-dihydrofuro[3,2-b]pyridin derivatives against several viruses. For instance:
- HIV Inhibition : Compounds derived from this scaffold have shown effectiveness against HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), suggesting a promising avenue for developing new antiviral agents .
Anticancer Properties
Research indicates that derivatives of 2,3-dihydrofuro[3,2-b]pyridin have demonstrated significant anticancer activities:
- Mechanism : These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival .
Cytotoxicity and Selectivity
Studies assessing the cytotoxic effects of 2,3-dihydrofuro[3,2-b]pyridin derivatives reveal a complex relationship between structure and toxicity:
- Structure-Cytotoxicity Relationship : Modifications in the chemical structure can lead to variations in cytotoxicity profiles. For example, certain substitutions have been shown to enhance selectivity towards cancer cells while reducing toxicity to normal cells .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 2,3-dihydrofuro[3,2-b]pyridin derivatives. Key findings include:
- Functional Group Influence : The presence of electron-withdrawing or electron-donating groups significantly affects the binding affinity and biological activity .
| Substituent | Effect on Activity |
|---|---|
| -OH | Increases solubility |
| -Cl | Modulates receptor binding |
| -F | Enhances enzyme inhibition |
Case Studies
- HIV Resistance Profiles : A study demonstrated that specific modifications to the dihydrofuro[3,2-b]pyridine scaffold improved resistance profiles against HIV strains resistant to standard NNRTIs .
- Antitumor Activity : Another investigation reported that a derivative exhibited potent cytotoxicity against breast cancer cell lines with minimal effects on normal cells .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,3-Dihydrofuro[3,2-b]pyridin-3-amine dihydrochloride, and how can reaction yields be optimized?
- Methodological Answer : Synthesis of structurally related furopyridine derivatives often involves photochemical reactions or condensation under controlled conditions. For example, irradiation of ketone precursors with acetonitrile as a solvent, followed by purification via preparative thin-layer chromatography (TLC), has yielded dihydrofuropyridine derivatives with ~20% efficiency . Optimizing reaction parameters, such as solvent polarity (e.g., chloroform for solubility) and irradiation time, can improve yields. Additionally, substituting halogenated purine derivatives (e.g., 6-chloropurine) may enhance reactivity in ring-closure steps.
Q. How should researchers handle and store 2,3-Dihydrofuro[3,2-b]pyridin-3-amine dihydrochloride to ensure safety and stability?
- Methodological Answer :
- Handling : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and eye protection. Avoid inhalation of dust or vapors by working in a fume hood .
- Storage : Store in airtight containers under dry, cool conditions (≤25°C) away from oxidizing agents. Ensure the storage area is well-ventilated to prevent moisture absorption, which may degrade the hydrochloride salt .
- Spills : Contain spills using inert absorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the dihydrofuropyridine ring structure and amine proton signals. For dihydrochloride salts, ensure deuterated solvents (e.g., DO) are used to resolve exchangeable protons .
- High-Performance Liquid Chromatography (HPLC) : Monitor purity (>97%) using reverse-phase C18 columns with UV detection at 254 nm. Compare retention times against known standards .
- Mass Spectrometry (MS) : Confirm molecular weight (136.15 g/mol for the free base; 207.07 g/mol for dihydrochloride) via electrospray ionization (ESI-MS) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across different in vitro assays?
- Methodological Answer : Contradictions in biological data (e.g., cytotoxicity vs. therapeutic potential) may arise from assay-specific variables:
- Cell Line Variability : Validate activity across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-type-specific effects .
- Solubility Considerations : Pre-solubilize the compound in DMSO (<0.1% final concentration) and confirm stability in assay buffers to avoid precipitation artifacts .
- Dose-Response Curves : Perform full dose-response analyses (e.g., 0.1–100 µM) with triplicate replicates to ensure reproducibility. Use positive controls (e.g., cisplatin for cytotoxicity) to benchmark results .
Q. What strategies are effective for analyzing conflicting spectroscopic data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts) to identify outliers .
- Isotopic Labeling : Synthesize deuterated analogs to resolve overlapping proton signals in complex regions (e.g., dihydrofuran ring protons) .
- Variable Temperature NMR : Perform experiments at elevated temperatures to reduce signal broadening caused by slow molecular tumbling in polar solvents .
Q. How does the dihydrochloride salt form influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Solubility Effects : The hydrochloride salt enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Pre-treatment with a mild base (e.g., KCO) may liberate the free amine for nucleophilic reactions .
- Side Reactions : Monitor for HCl-mediated acidolysis of sensitive functional groups (e.g., esters) during prolonged reactions. Use scavengers (e.g., molecular sieves) to absorb generated HCl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
